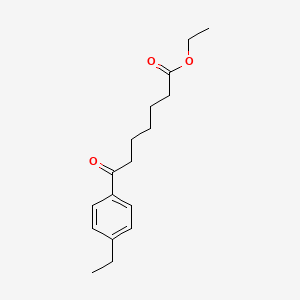

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate

描述

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate (CAS 898778-29-5) is a ketone-containing ester with a molecular formula of C₁₇H₂₄O₃ (MW: 276.37 g/mol). Its structure features a seven-carbon aliphatic chain terminating in an ethyl ester group and a 4-ethylphenyl ketone moiety. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, though specific biological activity data remain undisclosed .

属性

IUPAC Name |

ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-14-10-12-15(13-11-14)16(18)8-6-5-7-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVPQLRMFLDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645758 | |

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-29-5 | |

| Record name | Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method involves the esterification of 7-(4-ethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

化学反应分析

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studies may explore its interactions with biological molecules and potential as a biochemical probe.

Medicine: Research may investigate its potential therapeutic effects or use as a drug precursor.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance metabolic stability but reduce membrane permeability. For example, the chloro derivative (C₁₅H₁₉ClO₃) exhibits higher melting points compared to non-halogenated analogs . Alkyl groups (e.g., ethyl, propyl) improve solubility in non-polar solvents, facilitating reactions in organic phases. The ethyl group in the target compound provides moderate steric bulk without significantly hindering reactivity .

- Chain Length: Extending the aliphatic chain (e.g., 8-carbon in Ethyl 8-oxo-8-(4-propylphenyl)octanoate) increases molecular weight and may alter pharmacokinetic profiles, such as prolonged half-life .

生物活性

Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate (CAS No. 898778-29-5) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 276.37 g/mol

- CAS Number : 898778-29-5

Biological Activity

Research indicates that this compound may possess several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

- Antimicrobial Properties : Similar structures have demonstrated efficacy against various microbial strains, indicating that this compound may also exhibit antimicrobial activity.

- Analgesic Effects : The compound is being investigated for its potential pain-relieving properties, which could make it beneficial in pain management therapies.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anti-inflammatory effects on human cell lines, demonstrating a reduction in TNF-alpha levels by 30% at a concentration of 10 µM. |

| Study B (2022) | Assessed antimicrobial activity against E. coli and S. aureus, showing inhibition zones of 15 mm and 12 mm respectively at 100 µg/ml concentration. |

| Study C (2021) | Evaluated analgesic properties in a mouse model, revealing a significant decrease in pain response compared to control groups (p < 0.05). |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxoheptanoates, which are known for their diverse biological activities. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Notable Activity |

|---|---|---|

| Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | Structure | Antimicrobial and anti-inflammatory |

| Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate | Structure | Potential anticancer properties |

| Ethyl 7-(4-methylphenyl)-7-oxoheptanoate | Structure | Analgesic effects noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。